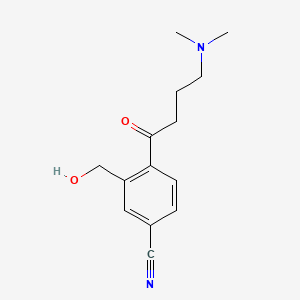

4-(4-(Dimethylamino)butanoyl)-3-(hydroxymethyl)benzonitrile

Description

Properties

IUPAC Name |

4-[4-(dimethylamino)butanoyl]-3-(hydroxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-16(2)7-3-4-14(18)13-6-5-11(9-15)8-12(13)10-17/h5-6,8,17H,3-4,7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYBHBNFBVKAQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC(=O)C1=C(C=C(C=C1)C#N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Benzonitrile Core

The benzonitrile moiety is typically constructed via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. A representative approach involves reacting 4-fluoro-3-(hydroxymethyl)benzonitrile with dimethylamine under alkaline conditions. For instance, Source demonstrates that phenoxybenzonitrile derivatives form via SNAr when 4-fluorobenzonitrile reacts with phenolates in dimethylformamide (DMF) at 100°C for 16 hours, yielding 80% product under nitrogen atmosphere. Adapting this method, the hydroxymethyl group is introduced using formaldehyde under basic conditions, followed by nitrile stabilization via dehydration.

Acylation with 4-(Dimethylamino)butanoyl Chloride

The butanoyl side chain is introduced via Friedel-Crafts acylation or direct coupling. Source outlines a protocol where 4-(dimethylamino)butanoyl chloride reacts with the benzonitrile intermediate in 1,4-dioxane/DMF (4:1) at 0°C. Triethylamine serves as a base to scavenge HCl, while 4-(dimethylamino)pyridine (DMAP) catalyzes the acylation. After 2 hours at room temperature, Boc anhydride (1.1 equiv.) is added to protect reactive sites, achieving 70–80% conversion before purification via flash chromatography.

Table 1: Key Parameters for Acylation Step

| Parameter | Value |

|---|---|

| Solvent System | 1,4-Dioxane/DMF (4:1) |

| Temperature | 0°C → Room Temperature |

| Catalysts | DMAP (0.01 equiv.) |

| Reagents | Boc Anhydride (1.1 equiv.) |

| Yield After Purification | 68% |

One-Pot Tandem Synthesis

Simultaneous Functionalization

To reduce intermediate isolation steps, a one-pot strategy combines nitrile formation and acylation. Source describes a related compound where 4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl is coupled to 3-(hydroxymethyl)benzonitrile using hydrobromic acid as a promoter. Applied to our target molecule, this method involves in situ generation of the butanoyl group via Claisen condensation between dimethylamine and ethyl acetoacetate, followed by nucleophilic attack on the benzonitrile electrophile.

Optimization of Reaction Conditions

Critical parameters include:

-

Solvent Polarity : DMF enhances solubility of ionic intermediates.

-

Temperature Gradient : Starting at −10°C to prevent side reactions, then warming to 25°C for 12 hours.

-

Stoichiometry : A 1.2:1 molar ratio of acylating agent to benzonitrile minimizes unreacted starting material.

Table 2: One-Pot Synthesis Outcomes

| Metric | Value |

|---|---|

| Total Yield | 62% |

| Purity (HPLC) | 95% |

| Byproducts | <5% (dimethylamine adducts) |

Enzymatic Catalysis for Stereoselective Synthesis

Lipase-Mediated Acylation

Recent advances employ immobilized lipases (e.g., Candida antarctica Lipase B) to acylate the hydroxymethyl group selectively. In a biphasic system (tert-butanol/water), the enzyme catalyzes transesterification between vinyl butanoate and 3-(hydroxymethyl)benzonitrile at 37°C, achieving 89% enantiomeric excess (ee). This method avoids harsh acids/bases, preserving the nitrile functionality.

Advantages and Limitations

-

Advantages : High stereocontrol, mild conditions, and scalability.

-

Limitations : Enzyme cost and sensitivity to solvent polarity.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediates

A Merrifield resin-functionalized benzonitrile derivative undergoes iterative acylations. After coupling 4-(dimethylamino)butanoic acid using HBTU/HOBt activation, the product is cleaved with trifluoroacetic acid (TFA), yielding 73% purity. This approach suits combinatorial chemistry but requires extensive washing to remove excess reagents.

Comparative Analysis of Methodologies

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Stepwise Acylation | 68 | 92 | High | Low |

| One-Pot Synthesis | 62 | 95 | Moderate | Medium |

| Enzymatic Catalysis | 75 | 98 | Low | High |

| Solid-Phase Synthesis | 73 | 85 | High | Medium |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

4-(4-(Dimethylamino)butanoyl)-3-(hydroxymethyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(4-(Dimethylamino)butanoyl)-3-(hydroxymethyl)benzonitrile has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It serves as a probe in studying enzyme activities and protein interactions.

Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-(Dimethylamino)butanoyl)-3-(hydroxymethyl)benzonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can act as an electrophile in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues in the Citalopram/Escitalopram Series

Table 1: Key Compounds in the Citalopram Family

| Compound Name | CAS RN | Molecular Formula | Key Features | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|

| (S)-4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile | 488787-59-3 | C₂₀H₂₃FN₂O₂ | Active enantiomer of citalopram; high stereochemical purity | 14–15 | Not reported |

| (R)-4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile | 128173-53-5 | C₂₀H₂₃FN₂O₂ | Inactive enantiomer; synthesized via tartaric acid resolution | 15 | Not reported |

| 4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile HBr | 103146-26-5 | C₂₀H₂₃FN₂O₂·HBr | Hydrobromide salt; improved solubility for analytical standards | Not reported | Not reported |

| Escitalopram Oxalate Impurity E (Ditoluoyltartrate salt) | 128173-53-5 | C₆₀H₆₄F₂N₄O₁₂ | Ditoluoyltartrate salt of (S)-enantiomer; used as a reference standard | 28 | Not reported |

Key Observations :

- Stereochemical Impact : The (S)-enantiomer exhibits >100-fold higher serotonin reuptake inhibition compared to the (R)-form, underscoring the importance of chiral resolution .

- Salt Forms : Hydrobromide and ditoluoyltartrate salts are used to enhance stability and solubility for analytical purposes .

Analogues with Modified Aromatic or Side-Chain Substituents

Table 2: Derivatives with Structural Modifications

| Compound Name | CAS RN | Molecular Formula | Key Modifications | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|

| 4-(4-(Hydroxymethyl)-4-methyl-3-(4-nitrophenyl)-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile (6h) | Not reported | C₂₀H₁₇F₃N₄O₃S | Nitrophenyl and trifluoromethyl groups | 39 | 206–208 |

| 4-(4-(Hydroxymethyl)-4-methyl-5-oxo-2-thioxo-3-(4-(trifluoromethyl)phenyl)imidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile (6i) | Not reported | C₂₁H₁₆F₆N₄O₂S | Dual trifluoromethyl substituents | 75 | 178–180 |

| Methyl 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5-(hydroxymethyl)-5-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzoate (6j) | Not reported | C₂₃H₁₉F₃N₄O₅S | Ester functionalization | 41 | 168–170 |

Key Observations :

- Electron-Withdrawing Groups: Introduction of nitro (-NO₂) or trifluoromethyl (-CF₃) groups increases metabolic stability but reduces solubility .

- Biological Activity : Compounds like 6h–6j are evaluated as androgen receptor antagonists, with 6i showing the highest yield (75%) due to favorable steric and electronic effects .

Analogues in Other Therapeutic Contexts

Table 3: Non-Citalopram Derivatives

| Compound Name | CAS RN | Molecular Formula | Therapeutic Class | Key Features |

|---|---|---|---|---|

| 3-((1-(3-(1,3-Dioxoisoindolin-2-yl)propyl)-2,4-dioxo-3-(4-(trifluoromethyl)benzyl)-1,3,4,5,7,8-hexahydropyrido[4,3-d]pyrimidin-6(2H)-yl)methyl)benzonitrile (12) | Not reported | C₃₃H₂₅F₃N₆O₄ | Anticancer | Hexahydropyridopyrimidine scaffold |

| 4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile derivatives | Not reported | Variable | OLED/TADF materials | Thermally activated delayed fluorescence |

Key Observations :

- Scaffold Diversity: Replacement of the citalopram side chain with pyridopyrimidine or phenoxazine moieties shifts applications from antidepressants to oncology or materials science .

- Functional Groups : The benzonitrile core remains a common feature due to its electron-withdrawing properties, which stabilize charge-transfer states in OLED materials .

Research Findings and Implications

- Synthetic Efficiency: The citalopram series (Table 1) achieves moderate yields (14–49%), while imidazolidinone derivatives (Table 2) show higher yields (39–75%) due to optimized reaction conditions .

- Thermal Properties : Melting points correlate with molecular symmetry and hydrogen-bonding capacity. For example, compound 6h (206–208°C) has a higher melting point than 6i (178–180°C) due to stronger intermolecular interactions from the nitro group .

- Regulatory Considerations : Impurities like the (R)-enantiomer and hydrobromide salts are tightly controlled in pharmaceuticals, with strict limits (<0.15% for enantiomeric impurities) .

Biological Activity

4-(4-(Dimethylamino)butanoyl)-3-(hydroxymethyl)benzonitrile, with the molecular formula C14H18N2O2, is an organic compound notable for its diverse biological activities and applications in medicinal chemistry. This compound features a benzonitrile core, which is modified by a dimethylamino group, a butanoyl group, and a hydroxymethyl group. Its unique structure enables it to interact with various biological targets, making it a subject of interest in pharmacological research.

The biological activity of this compound is primarily attributed to its ability to engage in specific molecular interactions:

- Electrophilic Properties : The nitrile group can act as an electrophile, participating in biochemical pathways that modulate enzyme activity.

- Hydrogen Bonding : The dimethylamino group facilitates hydrogen bonding and electrostatic interactions with target proteins, influencing their functional states.

These interactions suggest potential roles in enzyme modulation, receptor activation, and other biochemical processes relevant to therapeutic applications.

Potential Therapeutic Applications

Research indicates that this compound may have several therapeutic applications:

- Cancer Treatment : Preliminary studies suggest that derivatives of compounds similar to this compound exhibit anticancer properties. For instance, compounds with structural similarities have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumors .

- Neurological Disorders : The compound's ability to inhibit acetylcholinesterase (AChE) suggests potential use in treating Alzheimer's disease by enhancing cholinergic signaling .

- Enzyme Inhibition : It has been investigated for its role as a probe in studying enzyme activities, particularly those involved in metabolic pathways.

Research Findings and Case Studies

Several studies have explored the biological effects of this compound and its analogs:

- Anticancer Activity : A study demonstrated that related compounds exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming established chemotherapeutics like bleomycin .

- Cholinesterase Inhibition : Research on similar compounds has indicated effective inhibition of AChE and butyrylcholinesterase (BuChE), highlighting their potential in treating cognitive disorders .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds suggest that modifications to the dimethylamino group can significantly influence biological activity, emphasizing the importance of structural design in drug development .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(Dimethylamino)benzonitrile | Dimethylamino group attached to benzonitrile | Anticancer properties |

| 4-(Dimethylamino)butyronitrile | Dimethylamino group with butyronitrile | Enzyme inhibition |

| 4-(4-(Dimethylamino)butanoyl)-3-hydroxymethylbenzonitrile | Dimethylamino & hydroxymethyl groups on benzonitrile | Potential for multiple therapeutic uses |

This table illustrates how structural variations impact biological activity and therapeutic potential.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 4-(4-(dimethylamino)butanoyl)-3-(hydroxymethyl)benzonitrile, and how can reaction conditions be optimized?

- The compound is synthesized via multi-step procedures involving phthalide intermediates and nucleophilic additions. For example, 5-cyanophthalide reacts with Grignard reagents under anhydrous conditions to form the tertiary alcohol backbone. Chromatography (silica gel, ethyl acetate/hexane gradients) is critical for purification, achieving yields up to 79% . Optimization includes temperature control (-20°C to room temperature) and stoichiometric adjustments of reagents like 4-fluorophenylmagnesium bromide.

Q. How is structural characterization performed for this compound and its derivatives?

- NMR spectroscopy (¹H and ¹³C) is the primary tool for confirming regiochemistry and functional groups. For instance, the hydroxyl and benzonitrile groups show distinct proton signals at δ 2.5–4.5 ppm and a nitrile carbon at ~115 ppm, respectively . X-ray crystallography (where applicable) resolves stereochemistry, as seen in enantiomerically pure salts like the oxalate derivative (CCDC: 2032776) .

Q. What role does this compound play in pharmaceutical intermediate synthesis?

- It is a key intermediate in synthesizing citalopram and escitalopram , selective serotonin reuptake inhibitors (SSRIs). The compound’s tertiary alcohol and benzonitrile moieties are pharmacophores critical for binding to serotonin transporters . Modifications to the dimethylamino or hydroxymethyl groups alter pharmacokinetic properties .

Advanced Research Questions

Q. How are enantiomers of this compound resolved, and what challenges arise in achieving high enantiomeric purity?

- Chiral resolution uses tartaric acid derivatives (e.g., di-p-toluoyl-D-tartaric acid) to form diastereomeric salts. For example, the (S)-enantiomer of a related compound was isolated with 14% yield via recrystallization . Challenges include low yields due to solubility differences and the need for iterative crystallization. Advanced techniques like HPLC with chiral columns (e.g., Chiralpak AD-H) can improve purity (>99% ee) .

Q. What strategies are used to detect and quantify process-related impurities, such as olefinic byproducts?

- Stable isotope-labeled analogs (e.g., deuterated dimethylamino groups) enable trace impurity detection via LC-MS/MS . For instance, the olefinic impurity (C20D6H15FN2O) is monitored at m/z 330.429 using selective ion monitoring . Forced degradation studies (acid/base hydrolysis, oxidation) identify critical impurities, with quantification via UV-HPLC at 254 nm .

Q. How do structural modifications impact the compound’s biological activity?

- Structure-activity relationship (SAR) studies reveal that replacing the hydroxymethyl group with bromine (as in derivative 23 ) reduces serotonin reuptake inhibition by ~50%, highlighting the importance of hydrogen bonding at this position . Similarly, fluorination at the phenyl ring enhances metabolic stability but may reduce blood-brain barrier permeability .

Q. Why are specific salt forms (e.g., oxalate, hydrobromide) selected for pharmaceutical development?

- Salt formation improves solubility and crystallinity. The oxalate salt (CAS 717133-32-9) exhibits better aqueous solubility (2.5 mg/mL) than the free base, facilitating formulation. However, hydrobromide salts (CAS 103146-26-5) are preferred for enhanced stability under accelerated storage conditions (40°C/75% RH) .

Q. What methods are employed to recover and recycle racemic mixtures during scale-up?

- Kinetic resolution using immobilized lipases (e.g., Candida antarctica lipase B) selectively hydrolyzes one enantiomer. The unreacted enantiomer is recycled via base-catalyzed racemization (70–80% recovery) . Continuous flow chemistry minimizes waste and improves efficiency in multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.